N-[[3-(1,3-benzodioxol-5-yl)-7-methoxy-2,3-dihydrochromen-4-ylidene]amino]-2,4-dinitroaniline;N-[(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)amino]aniline;N-(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)hydroxylamine
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Overview
Description
N-[[3-(1,3-benzodioxol-5-yl)-7-methoxy-2,3-dihydrochromen-4-ylidene]amino]-2,4-dinitroaniline; N-[(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)amino]aniline; N-(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)hydroxylamine are complex organic compounds that belong to the class of chromenylidene derivatives. These compounds are characterized by the presence of a chromene ring system, which is fused with various functional groups, including benzodioxole, methoxy, and nitro groups. These compounds are of significant interest in the field of medicinal chemistry due to their potential biological activities.
Preparation Methods
The synthesis of these compounds typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-(1,3-benzodioxol-5-yl)-7-methoxy-2,3-dihydrochromen-4-one with appropriate amines under acidic or basic conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide. Industrial production methods may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
These compounds undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of chromone derivatives.
Reduction: Nitro groups in the compounds can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
The major products formed from these reactions include chromone derivatives, amino-substituted chromenes, and various substituted chromenes .
Scientific Research Applications
These compounds have a wide range of scientific research applications:
Chemistry: They are used as intermediates in the synthesis of more complex organic molecules.
Biology: They exhibit potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: They are investigated for their potential use as therapeutic agents in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: They are used in the development of new materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For instance, they may inhibit the activity of certain enzymes or proteins involved in disease progression. The chromene ring system allows these compounds to interact with various biological targets, leading to their potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups present in the compounds .
Comparison with Similar Compounds
These compounds can be compared with other chromenylidene derivatives, such as:
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also contain a benzodioxole moiety and exhibit similar biological activities.
1,3-Benzodioxole: This compound is a simpler structure but shares the benzodioxole functional group.
N-cyclohexyl methylone: This compound is structurally similar and is used in similar research applications .
The uniqueness of these compounds lies in their specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
285977-81-3 |
---|---|
Molecular Formula |
C61H53N7O13 |
Molecular Weight |
1092.1 g/mol |
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-7-methoxy-2,3-dihydrochromen-4-ylidene]amino]-2,4-dinitroaniline;N-[(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)amino]aniline;N-(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C23H18N4O8.C22H20N2O2.C16H15NO3/c1-32-15-4-5-16-21(10-15)33-11-17(13-2-7-20-22(8-13)35-12-34-20)23(16)25-24-18-6-3-14(26(28)29)9-19(18)27(30)31;1-25-18-12-13-19-21(14-18)26-15-20(16-8-4-2-5-9-16)22(19)24-23-17-10-6-3-7-11-17;1-19-12-7-8-13-15(9-12)20-10-14(16(13)17-18)11-5-3-2-4-6-11/h2-10,17,24H,11-12H2,1H3;2-14,20,23H,15H2,1H3;2-9,14,18H,10H2,1H3 |
InChI Key |
IPXHPZJHTDTKQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NNC3=CC=CC=C3)C(CO2)C4=CC=CC=C4.COC1=CC2=C(C=C1)C(=NO)C(CO2)C3=CC=CC=C3.COC1=CC2=C(C=C1)C(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(CO2)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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